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Introduction

Indocyanine green (ICG) is a tricarbocyanine fluorescent dye with spectral properties in the

near-infrared (NIR) range, typically with excitation around 780 nm and emission around 820

nm.[1] This characteristic allows for deep tissue penetration of light and minimal

autofluorescence from biological tissues, making it a valuable tool for in vivo imaging.[1] The

amine derivative of ICG, ICG-amine, provides a reactive primary amine group that can be used

to conjugate the dye to molecules containing carbonyl groups, such as aldehydes or carboxylic

acids.[2][3] This application note details the use of ICG-amine as a fluorescent probe for

labeling cells for analysis by flow cytometry.

Principle of Action

Upon administration, ICG rapidly binds to plasma proteins, primarily albumin, which enhances

its fluorescence and confines it to the intravascular space under normal physiological

conditions.[1] In the context of cellular labeling for flow cytometry, ICG uptake can occur

through various mechanisms, including endocytosis.[4] Studies have shown that ICG can

accumulate in the endosomes of macrophages.[5] The intensity of ICG fluorescence in labeled

cells can be quantified using a flow cytometer equipped with a near-infrared laser for excitation
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and appropriate emission filters.[6] The level of ICG uptake has been observed to correlate with

cellular proliferation rates in some cancer cell lines.[4][7][8]

Applications in Flow Cytometry

Immune Cell Labeling: ICG can be used to label various immune cell populations, including

macrophages, monocytes, and granulocytes, for in vitro and in vivo tracking studies.[5][6]

Cancer Cell Research: The differential uptake of ICG by cancer cells can be exploited to

distinguish them from normal cells and to study mechanisms of drug delivery and cellular

metabolism.[7][8]

Cellular Uptake and Internalization Studies: The fluorescent properties of ICG make it a

useful tool to investigate the mechanisms of endocytosis and other cellular uptake pathways.

[4]

Reporter Gene Assays: Cells genetically engineered to express transporters like OATP1B3

or NTCP, which are capable of carrying ICG into the cytoplasm, can be identified and sorted

using flow cytometry.[9]

Experimental Protocols
1. Protocol for In Vitro Labeling of Cells with ICG

This protocol describes a general procedure for labeling cells in suspension with ICG for

subsequent analysis by flow cytometry. This method is adapted from procedures described for

labeling various cell types, including immune and cancer cells.[5][8]

Materials:

Indocyanine green (ICG) powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Cell culture medium appropriate for the cell type

Phosphate Buffered Saline (PBS), pH 7.2-7.4
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Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)

Fetal Bovine Serum (FBS)

Flow cytometer with a near-infrared laser (e.g., 633 nm or similar) and appropriate emission

filters (e.g., 780/60 bandpass).[6]

Procedure:

Prepare ICG Stock Solution:

Dissolve ICG powder in anhydrous DMSO to create a stock solution of 10-20 mM.[10]

Note: This stock solution should be prepared fresh and protected from light. It can be

stored at -20°C for up to two weeks.[10]

Cell Preparation:

Harvest cells and wash them once with PBS.

Resuspend the cells in pre-warmed cell culture medium at a concentration of 1 x 10^6

cells/mL.

ICG Labeling:

Dilute the ICG stock solution in cell culture medium to achieve the desired final

concentration. A typical starting concentration for in vitro labeling is 25 µM.[7][8] The

optimal concentration may need to be determined empirically for each cell type and

application.

Add the diluted ICG solution to the cell suspension and mix gently.

Incubate the cells for 30 minutes at 37°C, protected from light.[8] The incubation time can

be optimized (e.g., 15-60 minutes) depending on the cell type and desired labeling

intensity.[8]

Washing:
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After incubation, centrifuge the cells at 300 x g for 5 minutes.

Aspirate the supernatant containing unbound ICG.

Resuspend the cell pellet in 1 mL of cold PBS containing 2% FBS.

Repeat the wash step two more times to ensure complete removal of unbound dye.

Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with

2% FBS).

Acquire data on a flow cytometer equipped with a laser for near-infrared excitation (e.g.,

633 nm) and a corresponding emission filter (e.g., 780/60 bandpass).[6]

Use an unstained cell sample as a negative control to set the gates for ICG-positive cells.

2. Protocol for Conjugating ICG-amine to Carboxylated Particles for Flow Cytometry

This protocol provides a general method for conjugating ICG-amine to carboxylated beads,

which can then be used as compensation controls or for other flow cytometry applications.

Materials:

ICG-amine

Anhydrous DMSO

Carboxylated microspheres (beads)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Wash Buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

Prepare ICG-amine Solution:

Dissolve ICG-amine in anhydrous DMSO to a concentration of 10 mg/mL.

Activate Carboxylated Beads:

Resuspend the carboxylated beads in Activation Buffer.

Add EDC and NHS to the bead suspension to activate the carboxyl groups. Incubate for

15-30 minutes at room temperature.

Wash the activated beads with Activation Buffer to remove excess EDC and NHS.

Conjugation:

Resuspend the activated beads in Coupling Buffer.

Add the ICG-amine solution to the bead suspension. The optimal ratio of ICG-amine to

beads should be determined empirically.

Incubate for 2 hours at room temperature with gentle mixing, protected from light.

Quenching and Washing:

Add Quenching Buffer to the bead suspension to block any unreacted sites. Incubate for

30 minutes at room temperature.

Wash the beads extensively with Wash Buffer to remove unconjugated ICG-amine.

Resuspend the ICG-amine conjugated beads in a suitable storage buffer (e.g., PBS with

0.05% sodium azide).
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Data Presentation
Table 1: Spectral Properties of ICG

Property Wavelength (nm)

Peak Absorption ~780-805[1][5]

Peak Emission ~820-835[5]

Table 2: Example of Quantitative Flow Cytometry Data for ICG Uptake

Cell Line Treatment
Median Fluorescence
Intensity (MFI)

HT-1080 Unstained Control 500

HT-1080 25 µM ICG, 30 min 15,000[7]

U2OS Unstained Control 450

U2OS 25 µM ICG, 30 min 8,000[8]

MCF-7 Unstained Control 600

MCF-7 25 µM ICG, 30 min 5,500[8]

Table 3: ICG Cellular Uptake in Different Cell Types
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Cell Type ICG Uptake Observation Reference

Macrophages

Endosomal accumulation

detected by microscopy and

flow cytometry.

[5]

Monocytes and Granulocytes
ICG-positive signal detected in

peripheral blood samples.
[5]

Sarcoma Cell Lines
Uptake correlates with cell

proliferation rate.
[7][8]

HT-29 (OATP1B3-expressing)
Higher ICG intensity compared

to control cells.
[9]

HT-29 (NTCP-expressing)

Higher ICG intensity compared

to control and OATP1B3-

expressing cells.

[9]
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Caption: Experimental workflow for in vitro cell labeling with ICG for flow cytometry.
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Caption: Workflow for conjugating ICG-amine to carboxylated beads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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